molecular formula C5H9N3O2 B12048502 2-(4,5-dihydro-1H-imidazol-2-ylamino)acetic acid CAS No. 24341-62-6

2-(4,5-dihydro-1H-imidazol-2-ylamino)acetic acid

Cat. No.: B12048502
CAS No.: 24341-62-6
M. Wt: 143.14 g/mol
InChI Key: FITFYSPDBODJFN-UHFFFAOYSA-N
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Description

2-(4,5-Dihydro-1H-imidazol-2-ylamino)acetic acid is a compound that features an imidazole ring, a common structural motif in many biologically active molecules

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dihydro-1H-imidazol-2-ylamino)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or alkanes.

Scientific Research Applications

2-(4,5-Dihydro-1H-imidazol-2-ylamino)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,5-dihydro-1H-imidazol-2-ylamino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and other interactions, which can modulate the activity of the target molecule. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,5-Dihydro-1H-imidazol-2-ylamino)acetic acid is unique due to its specific structure, which allows for versatile interactions with various molecular targets. Its imidazole ring is a key feature that distinguishes it from other similar compounds.

Properties

24341-62-6

Molecular Formula

C5H9N3O2

Molecular Weight

143.14 g/mol

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-ylamino)acetic acid

InChI

InChI=1S/C5H9N3O2/c9-4(10)3-8-5-6-1-2-7-5/h1-3H2,(H,9,10)(H2,6,7,8)

InChI Key

FITFYSPDBODJFN-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)NCC(=O)O

Origin of Product

United States

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